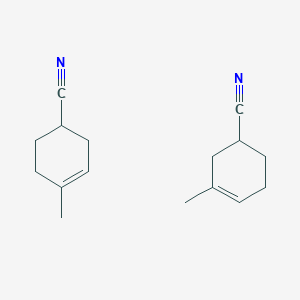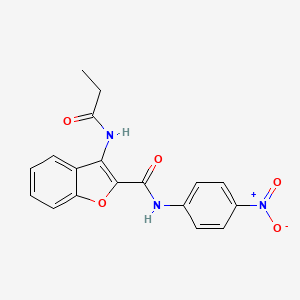
N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with a carboxamide group at the 2-position, a propionamide group at the 3-position, and a 4-nitrophenyl group attached to the nitrogen atom of the carboxamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with a suitable amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Attachment of Propionamide Group: The propionamide group can be attached through the reaction of the intermediate with propionyl chloride in the presence of a base such as triethylamine.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzofuran core can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Reduction: N-(4-aminophenyl)-3-propionamidobenzofuran-2-carboxamide
Oxidation: Benzofuran-2,3-quinone derivatives
Substitution: Various substituted benzofuran derivatives
科学的研究の応用
N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic or industrial applications.
作用機序
The mechanism of action of N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects. The benzofuran core can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the benzofuran core and propionamide group.
N-(4-nitrophenyl)benzamide: Similar structure but lacks the propionamide group.
N-(4-nitrophenyl)-3-acetamidobenzofuran-2-carboxamide: Similar structure but has an acetamide group instead of a propionamide group.
Uniqueness
N-(4-nitrophenyl)-3-propionamidobenzofuran-2-carboxamide is unique due to the presence of both the benzofuran core and the propionamide group, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-(4-nitrophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-2-15(22)20-16-13-5-3-4-6-14(13)26-17(16)18(23)19-11-7-9-12(10-8-11)21(24)25/h3-10H,2H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFQZBSZLRLHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

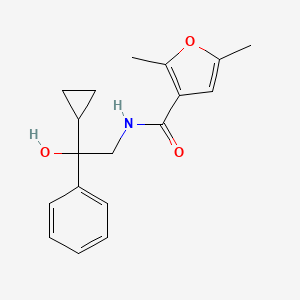
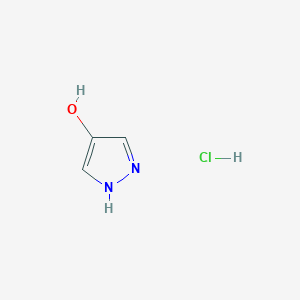
![N-[2-hydroxy-3-(2-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2892674.png)
![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)
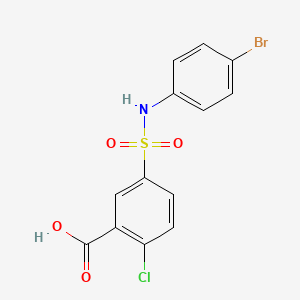
![3-(3-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}-1,2,4-OXADIAZOL-5-YL)-N,N-DIMETHYLANILINE](/img/structure/B2892683.png)
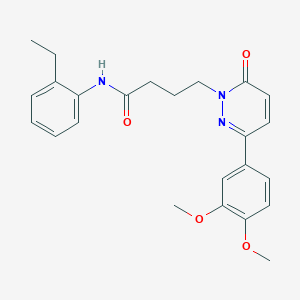
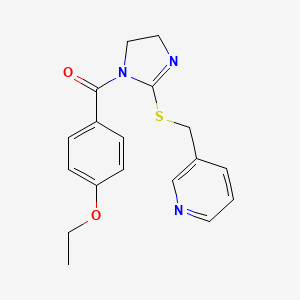
![3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride](/img/structure/B2892686.png)
![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)
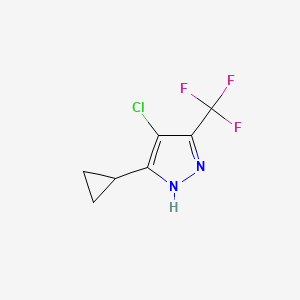
![6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2892692.png)
